![molecular formula C22H24N8O8 B13841991 (2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13841991.png)
(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, and ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include ethyl oxalate, benzoyl chloride, and ammonia. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product but often involve controlled temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amino derivatives.
Scientific Research Applications
(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme interactions and protein binding due to its complex structure.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(1-Amino-ethyl)-phosphonic acid diisopropyl ester: Another compound with similar functional groups but different structural arrangement.
6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid: A compound with a similar aromatic structure but different functional groups.
Uniqueness
What sets (2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid apart is its unique combination of functional groups and its specific molecular configuration, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H24N8O8 |
|---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(2R)-2-[[4-[[1-(2,4-diamino-7-oxo-8H-pteridin-6-yl)-2-ethoxy-2-oxoethyl]amino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H24N8O8/c1-2-38-21(37)14(13-19(34)29-17-15(27-13)16(23)28-22(24)30-17)25-10-5-3-9(4-6-10)18(33)26-11(20(35)36)7-8-12(31)32/h3-6,11,14,25H,2,7-8H2,1H3,(H,26,33)(H,31,32)(H,35,36)(H5,23,24,28,29,30,34)/t11-,14?/m1/s1 |
InChI Key |
RMCSUGPSEFTUSF-YNODCEANSA-N |
Isomeric SMILES |
CCOC(=O)C(C1=NC2=C(N=C(N=C2NC1=O)N)N)NC3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCOC(=O)C(C1=NC2=C(N=C(N=C2NC1=O)N)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


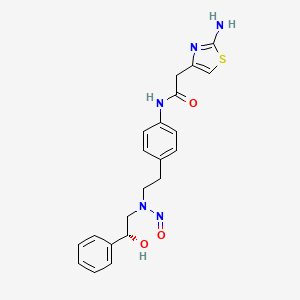
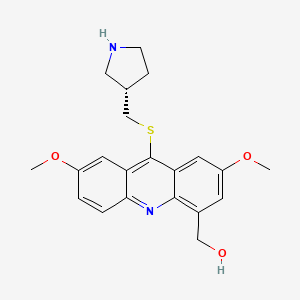

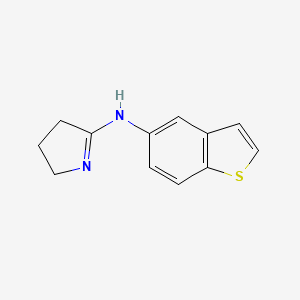
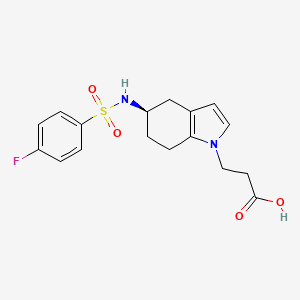
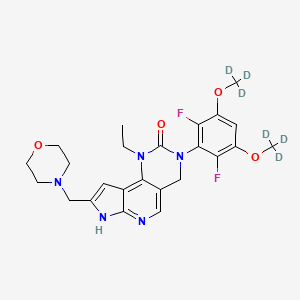


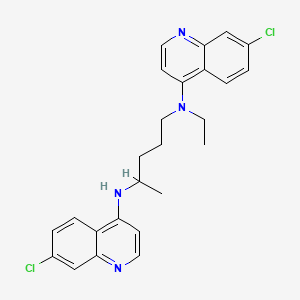
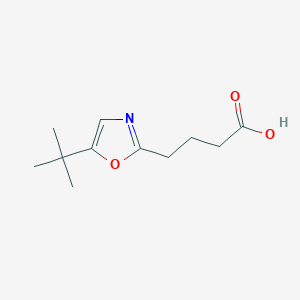
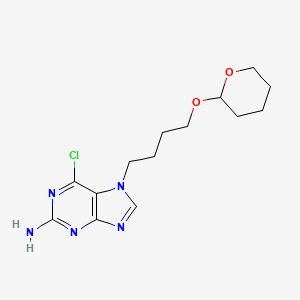
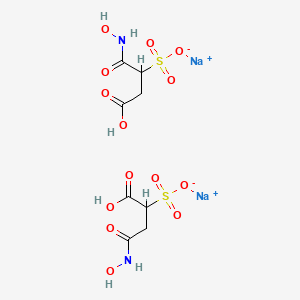
![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
![(10R,13R,14R)-13-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7-[(5S)-5-hydroxy-2-methylcyclohexen-1-yl]-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B13841986.png)
